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Compound of Interest

Methyl 2-amino-4-
Compound Name: o
methoxynicotinate

cat. No.: B8131930

A comprehensive guide to the *H and 3C NMR spectra of Methyl 2-amino-4-
methoxynicotinate, offering a comparative analysis with related substituted nicotinate
derivatives. This guide is intended for researchers, scientists, and professionals in drug
development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural
elucidation.

While experimental *H and *3C NMR data for Methyl 2-amino-4-methoxynicotinate are not
readily available in the public domain, this guide provides a detailed comparison with
structurally similar compounds. By analyzing the spectral data of these analogues, researchers
can predict the expected chemical shifts and splitting patterns for the target molecule. The
provided data on methyl nicotinate, methyl 2-aminonicotinate, and methyl 4-methoxynicotinate
will serve as a valuable reference for interpreting the spectra of newly synthesized batches of
Methyl 2-amino-4-methoxynicotinate.

Comparative *H NMR Spectral Data

The H NMR chemical shifts of substituted methyl nicotinates are significantly influenced by the
electronic effects of the substituents on the pyridine ring. The tables below summarize the *H
NMR data for key analogues.

Table 1: *H NMR Data of Methyl Nicotinate Analogues
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Compo H-2 H-4 H-5 H-6 OCHs NH2
Solvent

und (ppm) (ppm) (ppm) (ppm) (ppm) (ppm)
Methyl
Nicotinat  9.22 (d) 8.30 (dt) 7.42 (dd) 8.78(dd) 3.92(s) - CDCls
e
Methyl 2-
aminonic - 8.08 (dd) 6.64(dd) 8.08(dd) 3.84(s) 6.13 (s) CDCls
otinate

3.95 (s,
Methyl 4-

ester),
methoxy 8.59 (s) - 6.89 (d) 8.39 (d) - CDCls
I 3.92 (s,
nicotinate

ether)
Methyl 2-
amino-4- ~3.9 (s,
methoxy ~6.0-6.2 ~7.8-8.0 ester), ~5.5-6.0
L - - CDCls
nicotinate (d) (d) ~3.8 (s, (br s)
(Predicte ether)
d)

Comparative **C NMR Spectral Data

The electron-donating or -withdrawing nature of the substituents also markedly affects the 13C
NMR chemical shifts of the pyridine ring carbons.

Table 2: 13C NMR Data of Methyl Nicotinate Analogues
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Comp C-2 C-3 C-4 C-5 C-6 C=0 OCHs Solven
ound (ppm)  (ppm)  (ppm)  (ppm)  (ppm)  (ppm)  (ppm) t

Methyl

Nicotina  153.2 126.8 137.1 123.6 151.0 166.1 52.5 CDCls
te

Methyl

2-

1592 111.4 142.1 115.6 149.8 168.3 51.7 CDCls
aminoni

cotinate

Methyl

Y 55.6
4-

(ether),
methox  151.7 110.1 166.5 107.4 151.0 166.3 £ 5 CDCls
ynicotin '

(ester)
ate
Methyl
2-
amino-

4 ~55-56

~158- ~105- ~165- ~100- ~148- ~167- (ether),
methox CDCls
o 160 107 167 102 150 169 ~51-52
ynicotin

(ester)
ate
(Predict
ed)

Experimental Protocols

A general protocol for the acquisition of *H and 3C NMR spectra for small organic molecules is
provided below.

Sample Preparation:

¢ Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds, MeOD-d4) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
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« Filter the sample if any particulate matter is present.

1H NMR Acquisition:

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Program: Standard single-pulse sequence (e.g., 'zg30).

e Number of Scans: 16 to 64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

o Spectral Width: 0-16 ppm.

o Temperature: 298 K.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher (corresponding to the H frequency).

o Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30).

e Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

e Acquisition Time: 1-2 seconds.

e Spectral Width: 0-220 ppm.

e Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

e Phase correct the spectrum.
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» Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

 Integrate the signals in the *H spectrum.
e Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Structure-Spectra Correlation

The following diagram illustrates the expected connectivity and the influence of substituents on
the NMR signals of Methyl 2-amino-4-methoxynicotinate.
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Structure-Spectra Correlation

1H NMR Signals
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Caption: Predicted *H and 3C NMR signal assignments for Methyl 2-amino-4-
methoxynicotinate.

 To cite this document: BenchChem. [1H NMR and 13C NMR spectra of Methyl 2-amino-4-
methoxynicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8131930#1h-nmr-and-13c-nmr-spectra-of-methyl-2-
amino-4-methoxynicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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